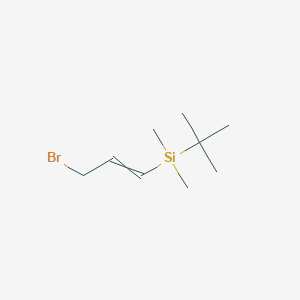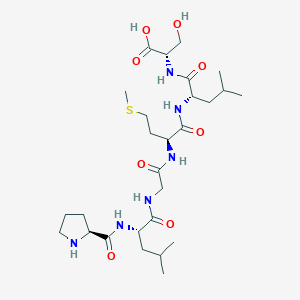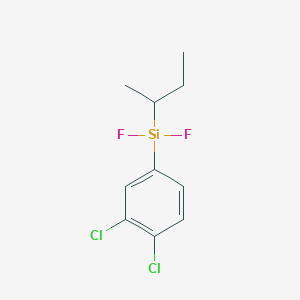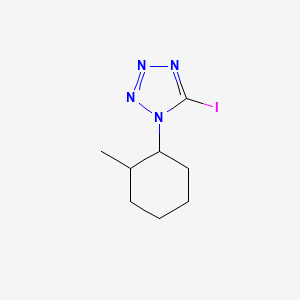
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine atom attached to a propene group, which is further bonded to a tert-butyl dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromopropene with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form a silane-substituted alkyne.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in solvents like dichloromethane.
Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Addition: Formation of dihalides or haloalkanes.
Elimination: Formation of silane-substituted alkynes.
Aplicaciones Científicas De Investigación
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of silicon-containing polymers and materials with unique properties such as increased thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the double bond in the propene group are key sites for chemical reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The tert-butyl dimethylsilyl group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane: Similar structure but with a triple bond instead of a double bond, leading to different reactivity and applications.
(3-Bromopropoxy)(tert-butyl)dimethylsilane: Contains an ether linkage instead of a double bond, affecting its chemical behavior and uses.
Uniqueness
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane is unique due to the combination of a bromine atom, a double bond, and a silyl group in its structure. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science.
Propiedades
Número CAS |
920754-30-9 |
|---|---|
Fórmula molecular |
C9H19BrSi |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
3-bromoprop-1-enyl-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C9H19BrSi/c1-9(2,3)11(4,5)8-6-7-10/h6,8H,7H2,1-5H3 |
Clave InChI |
LZNZINHBEJFQGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)


![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)
![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)



![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)
